3-Bromo-2-hydroxybenzoic acid

Description

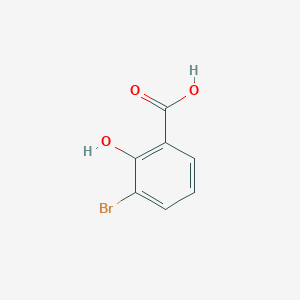

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPSQWRVKOPSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334495 | |

| Record name | 3-Bromo-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3883-95-2 | |

| Record name | 3-Bromosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3883-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-hydroxybenzoic Acid: Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its utility as an intermediate in the synthesis of the anti-inflammatory drug Sulfasalazine underscores its importance in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₃ | [2][3][4] |

| Molecular Weight | 217.02 g/mol | [2][3] |

| CAS Number | 3883-95-2 | [1][3][4] |

| Melting Point | 219-220 °C | [4] |

| Boiling Point | 301.4 ± 32.0 °C at 760 mmHg | [2][4] |

| pKa | 2.43 ± 0.10 (Predicted) | [1][4] |

| Density | 1.9 ± 0.1 g/cm³ | [2] |

| LogP | 3.09 | [2] |

| Solubility | Slightly soluble in water; Soluble in Methanol, DMSO | [1][4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| ¹H NMR (DMSO-d6, 300 MHz) | δ 6.87 (t, J = 7.9 Hz, 1H), 7.80 (d, J = 7.9 Hz, 2H), 5.3 (br, 1H), 11.5 (br, 1H) ppm | [2] |

Synthesis of this compound

The synthesis of this compound can be challenging due to the directing effects of the hydroxyl and carboxyl groups on the aromatic ring, which can lead to a mixture of brominated products. A reliable method for the specific synthesis of the 3-bromo isomer involves a directed ortho-lithiation strategy. This approach utilizes a protecting group for the phenolic hydroxyl to direct metallation to the desired position, followed by carboxylation.

Experimental Protocol: Synthesis via Ortho-lithiation

This protocol is adapted from general methods for the synthesis of 3-substituted salicylic acids.

Step 1: Protection of 2-Bromophenol

The starting material, 2-bromophenol, is first protected to prevent the acidic proton from interfering with the lithiation step. A common protecting group for this purpose is methoxymethyl (MOM).

-

Materials: 2-bromophenol, sodium hydride (NaH), tetrahydrofuran (THF), chloromethyl methyl ether (MOM-Cl).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromophenol (1.0 equivalent) in anhydrous THF to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-2-(methoxymethoxy)benzene.

-

Step 2: Ortho-lithiation and Carboxylation

The MOM-protected 2-bromophenol is then subjected to ortho-lithiation followed by quenching with carbon dioxide to introduce the carboxylic acid group.

-

Materials: 1-bromo-2-(methoxymethoxy)benzene, n-butyllithium (n-BuLi) in hexanes, anhydrous THF, dry ice (solid CO₂).

-

Procedure:

-

Dissolve 1-bromo-2-(methoxymethoxy)benzene (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by pouring the mixture over an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Acidify the reaction mixture with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Deprotection

The final step is the removal of the MOM protecting group to yield this compound.

-

Materials: Crude product from Step 2, hydrochloric acid (HCl), methanol.

-

Procedure:

-

Dissolve the crude product in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

The resulting solid can be purified by recrystallization from hot water to yield pure this compound.[2]

-

Biological Activity and Relevance in Drug Development

This compound is a known intermediate in the synthesis of Sulfasalazine, a drug used to treat inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions.[5][6][7] This suggests that derivatives of this compound may possess inherent anti-inflammatory properties.

While direct studies on the biological activity of this compound are limited, research on structurally similar brominated hydroxybenzoic acid derivatives has provided insights into their potential mechanisms of action. These compounds have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Potential Mechanism of Action: Inhibition of Pro-inflammatory Pathways

It is plausible that this compound exerts anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and prostaglandins.

-

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key target for anti-inflammatory drug development.

-

Prostaglandin Synthesis: Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.

The potential inhibitory effect of this compound on the NF-κB signaling pathway is illustrated in the diagram below.

Figure 1. Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

The following diagram illustrates a general experimental workflow for evaluating the anti-inflammatory activity of a compound like this compound.

Figure 2. General experimental workflow for assessing anti-inflammatory activity.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid breathing dust. Use in a well-ventilated area.

-

Storage: Keep in a cool, dry, and well-ventilated place. Store in a tightly closed container.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its synthesis, while requiring careful control, is achievable through established organic chemistry methodologies. The physical and chemical properties of this molecule are well-characterized, providing a solid foundation for its use in further research and development. Its role as a precursor to the anti-inflammatory drug Sulfasalazine, coupled with evidence from related compounds, suggests a promising potential for its derivatives as modulators of key inflammatory pathways. Further investigation into the specific biological activities of this compound and its analogues is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-2-hydroxybenzoic Acid (CAS: 3883-95-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxybenzoic acid, a key chemical intermediate. It covers its physicochemical properties, synthesis, applications in drug development, and safety considerations, presenting data in a clear and accessible format for scientific professionals.

Chemical and Physical Properties

This compound, also known as 3-bromosalicylic acid, is a substituted aromatic carboxylic acid. Its properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₇H₅BrO₃ | [1][2][3][4] |

| Molecular Weight | 217.02 g/mol | [2][5][6] |

| CAS Number | 3883-95-2 | [1][2][3][4][5] |

| Appearance | White to yellow to brown solid; Grey solid | [5][6] |

| Melting Point | 219-220 °C | [1] |

| Boiling Point | 301.4 °C at 760 mmHg | [1] |

| Density | 1.861 g/cm³ | [1] |

| Solubility | Soluble in Methanol and DMSO | [1] |

| pKa | 2.43 ± 0.10 (Predicted) | [1] |

| LogP | 1.85290 | [1] |

| Flash Point | 136.1 °C | [1] |

| Refractive Index | 1.654 | [1] |

| Vapor Pressure | 0.000469 mmHg at 25°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound presents a challenge in regioselectivity. The direct bromination of salicylic acid tends to yield the 5-bromo isomer as the major product, with further bromination leading to di- and tri-substituted products.[7][8] A documented, though less detailed, pathway involves the bromination of 5-sulfosalicylic acid followed by desulfonation.[9]

Below is a generalized experimental protocol for the bromination of salicylic acid, adapted to favor the formation of the 3-bromo isomer, although separation of isomers is expected to be necessary.

Experimental Protocol: Bromination of Salicylic Acid

-

Materials:

-

Salicylic acid (2-hydroxybenzoic acid)

-

Liquid Bromine

-

Acetic acid

-

Potassium bromate

-

Potassium bromide

-

Sulfuric acid

-

Sodium bisulfite solution

-

Dichloromethane or other suitable organic solvent

-

Deionized water

-

-

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve salicylic acid in glacial acetic acid.

-

Brominating Agent Preparation: Prepare a solution of bromine in acetic acid. Alternatively, generate bromine in situ by reacting potassium bromate and potassium bromide in the presence of sulfuric acid.[10]

-

Bromination: Cool the salicylic acid solution in an ice bath. Slowly add the bromine solution dropwise with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C to minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of new spots will indicate the formation of brominated products.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color of bromine disappears.

-

Product Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the precipitate and wash thoroughly with cold water.

-

Purification: The crude product will be a mixture of isomers (primarily 3-bromo and 5-bromo-2-hydroxybenzoic acid) and potentially some di-brominated products. Separation of the 3-bromo isomer requires careful fractional crystallization or column chromatography. Recrystallization from hot water or an ethanol/water mixture can be attempted.[9]

-

Note: The regioselectivity of this reaction is highly dependent on the solvent and reaction conditions. The hydroxyl and carboxylic acid groups are ortho, para-directing, which favors substitution at the 5-position. Achieving a high yield of the 3-bromo isomer via this direct bromination is challenging.

Applications in Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of Sulfasalazine Impurities

One of the key applications of this compound is in the synthesis of impurities of the anti-inflammatory drug, Sulfasalazine.[5][11][12] Specifically, it is a precursor to 3-[[p-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid, an identified impurity in sulfasalazine synthesis.[12] The synthesis involves a diazotization reaction followed by an azo coupling.

Experimental Workflow: Synthesis of a Sulfasalazine Impurity

Below is a generalized workflow for the synthesis of the aforementioned sulfasalazine impurity using this compound.

-

Step 1: Diazotization of Sulfapyridine

-

Sulfapyridine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C.

-

A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The temperature is strictly controlled to prevent the decomposition of the unstable diazonium salt.

-

-

Step 2: Azo Coupling

-

This compound is dissolved in an alkaline solution (e.g., sodium hydroxide) and cooled.

-

The freshly prepared diazonium salt solution is slowly added to the solution of this compound with vigorous stirring.

-

The coupling reaction results in the formation of the azo compound, which typically precipitates from the solution.

-

-

Step 3: Isolation and Purification

-

The precipitated product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent.

-

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic pathway for this compound.

Experimental Workflow for Impurity Synthesis

Caption: Workflow for the synthesis of a sulfasalazine impurity.

Safety and Handling

This compound is classified as an irritant.[4]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

-

Storage:

-

Keep in a dark place, under an inert atmosphere, at room temperature.[1]

-

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. While its synthesis requires careful control to achieve the desired regioselectivity, its utility in the preparation of pharmaceutical-related compounds, such as sulfasalazine impurities, makes it a compound of interest for researchers in drug development and organic synthesis. Adherence to appropriate safety protocols is essential when handling this compound. Further research into more selective synthetic routes and potential biological activities could expand its applications.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound 95% | CAS: 3883-95-2 | AChemBlock [achemblock.com]

- 4. This compound | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 3883-95-2 [sigmaaldrich.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Write the mechanism involved in bromination of salicylic class 11 chemistry JEE_Main [vedantu.com]

- 9. This compound (3883-95-2) for sale [vulcanchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Bromo-2-hydroxybenzoic acid

An In-depth Technical Guide to 3-Bromo-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of this compound (CAS No: 3883-95-2). Also known as 3-bromosalicylic acid, this compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and structural information to support its application in research and development.

Chemical Identity and Structure

This compound is a substituted aromatic carboxylic acid. The molecule consists of a benzoic acid core with a hydroxyl group at position 2 and a bromine atom at position 3. This substitution pattern influences its electronic properties, reactivity, and intermolecular interactions.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 3883-95-2[1][2][3][4][5][6] |

| Molecular Formula | C₇H₅BrO₃[1][2][3][5][7] |

| Molecular Weight | 217.02 g/mol [2][3][7] |

| IUPAC Name | This compound[3][4] |

| Synonyms | 3-bromosalicylic acid, Benzoic acid, 3-bromo-2-hydroxy-[2][3][6] |

| InChI Key | BHPSQWRVKOPSOQ-UHFFFAOYSA-N[3][4] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)O)C(=O)O[1][3][7] |

Physical and Chemical Properties

The are summarized below. These properties are critical for its handling, storage, and application in chemical reactions.

Table 2: Physical and Chemical Property Data

| Property | Value |

| Physical Form | White to yellow to brown solid; grey solid[2][4][6] |

| Melting Point | 219-220 °C[1][2] |

| Boiling Point | 301.4 ± 32.0 °C (Predicted)[1][2][7] |

| Density | 1.861 - 1.9 g/cm³ (Predicted)[1][2][7] |

| pKa | 2.43 ± 0.10 (Predicted)[1][2] |

| Solubility | Soluble in Methanol, DMSO[1][2] |

| LogP | 1.85 - 3.09[1][7] |

| Flash Point | 136.1 °C[1][7] |

| Vapor Pressure | 0.000469 mmHg at 25°C[1] |

| Refractive Index | 1.654 - 1.655[1][7] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature[1][2][4] |

Spectroscopic and Crystallographic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic peaks for its functional groups. A very broad absorption between 2500-3300 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystal Structure

The crystal structure of this compound has been determined, revealing significant molecular arrangements.[3] Key features include:

-

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond exists between the hydroxyl group and the carboxyl group, a common feature in ortho-hydroxybenzoic acids that stabilizes the molecular conformation.[7]

-

Dimer Formation: Molecules form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of adjacent molecules, creating a central eight-membered ring.[7] These interactions are crucial in defining the crystal packing arrangement.[7]

Table 3: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 3.7978 Å |

| b | 10.5567 Å |

| c | 18.0366 Å |

| β | 90.208 ° |

| (Data from COD Number 2240653 as cited in PubChem)[3] |

Experimental Protocols

Synthesis Protocol

A documented synthetic pathway for this compound involves a multi-step process starting from 5-sulfosalicylic acid.[7]

-

Bromination: 5-sulfosalicylic acid is first brominated.

-

Desulfonation: The resulting compound undergoes desulfonation in hot phosphoric acid.

-

Purification: The crude product is purified by steam distillation to yield this compound.

Analytical Protocol: Infrared (IR) Spectroscopy

The following outlines a general procedure for acquiring an IR spectrum using the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide).

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Apply firm pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum. The software automatically ratios the sample spectrum against the background.

-

Cleaning: Clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft wipe.

Reactivity and Molecular Interactions

The chemical behavior of this compound is governed by its three functional groups: the carboxylic acid, the phenol, and the aryl bromide. The hydroxyl and carboxyl groups are involved in significant hydrogen bonding, both intramolecularly and intermolecularly, which dictates its physical properties like a high melting point and its crystal structure.[7] The bromine atom and the electron-withdrawing carboxylic acid group deactivate the aromatic ring towards electrophilic substitution.

Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its most cited application is as a potential intermediate in the synthesis of an impurity of Sulfasalazine, an anti-inflammatory drug used to treat conditions like granulomatous colitis.[1][2][6] This role highlights its importance in pharmaceutical process chemistry and impurity reference standard synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[8]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3883-95-2 [sigmaaldrich.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound (3883-95-2) for sale [vulcanchem.com]

- 8. This compound 95% | CAS: 3883-95-2 | AChemBlock [achemblock.com]

An In-depth Technical Guide to 3-Bromo-2-hydroxybenzoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxybenzoic acid, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it outlines a detailed experimental protocol for its synthesis via the bromination of salicylic acid, along with methodologies for its purification and characterization using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. All quantitative data is presented in structured tables for ease of reference, and a logical workflow for its synthesis is provided as a Graphviz diagram.

Molecular Structure and Chemical Formula

This compound, also known as 3-bromosalicylic acid, is an aromatic carboxylic acid. The molecule consists of a benzene ring substituted with a carboxyl group (-COOH) at position 1, a hydroxyl group (-OH) at position 2, and a bromine atom (-Br) at position 3. This substitution pattern is crucial for its reactivity and utility as a synthetic building block.

Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Weight: 217.02 g/mol [2]

-

InChI Key: BHPSQWRVKOPSOQ-UHFFFAOYSA-N[1]

-

Canonical SMILES: C1=CC(=C(C(=C1)Br)O)C(=O)O[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Melting Point | 219-220 °C | [4] |

| Boiling Point | 301.4 °C at 760 mmHg (predicted) | [5] |

| pKa | 2.43 ± 0.10 (predicted) | [5] |

| Solubility | Soluble in Methanol and DMSO | [4][5] |

| Appearance | White to yellow to brown solid | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of salicylic acid. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a meta-director. Careful control of reaction conditions is necessary to favor the formation of the 3-bromo isomer over other potential products like 5-bromosalicylic acid.

Experimental Protocol: Bromination of Salicylic Acid

This protocol describes a general procedure for the synthesis of brominated salicylic acid derivatives.

Materials:

-

Salicylic acid

-

Liquid bromine

-

Aqueous p-dioxane (50%)

-

Stop-watch

-

Beaker

-

Bright platinum foil electrode

-

Saturated calomel electrode (SCE)

-

Electronic voltmeter

Procedure:

-

Prepare two solutions. Solution A: 2.0 × 10⁻⁴ M salicylic acid in 1.5 × 10⁻² M potassium bromide and 0.3 M sulfuric acid. Solution B: 3.0 × 10⁻³ M potassium bromate.[6]

-

Maintain 50 cm³ of both Solution A and Solution B in a thermostat to reach the desired experimental temperature.[6]

-

Mix the two solutions in a beaker and simultaneously start a stopwatch.[6]

-

Introduce a bright platinum foil electrode and a saturated calomel electrode (SCE) into the reaction mixture.[6]

-

Measure the EMF of the system at regular intervals (e.g., 25 seconds) using an electronic voltmeter to monitor the progress of the reaction.[6]

-

Upon completion of the reaction, the product can be isolated. The reaction mixture is cooled to 25°C to precipitate the crystalline product.[7]

-

The separated product is then washed with water and dried to obtain the final product.[7]

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

4.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[8]

-

Typical Acquisition Parameters:

4.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.[8]

-

Typical Acquisition Parameters:

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 12.5 (broad s, 1H) | -COOH |

| 8.15 (t, J=1.8 Hz, 1H) | H-2 |

| 7.95 (ddd, J=7.9, 1.8, 1.0 Hz, 1H) | H-6 |

| 7.70 (ddd, J=8.0, 2.0, 1.0 Hz, 1H) | H-4 |

| 7.35 (t, J=7.9 Hz, 1H) | H-5 |

Note: The provided NMR data is for the related compound 3-Bromobenzoic acid and serves as a reference. Actual chemical shifts for this compound may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition: Place the KBr pellet into the sample holder of an FT-IR spectrometer and collect the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3200 (sharp) | O-H (Phenol) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| 1600 - 1450 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Carboxylic Acid/Phenol) | Stretching |

| Below 800 | C-Br | Stretching |

Applications

This compound is a valuable intermediate in the synthesis of more complex molecules. It is notably used as a potential intermediate in the synthesis of an impurity of Sulfasalazine, an anti-inflammatory drug used to treat conditions like granulomatous colitis.[3] Its trifunctional nature (carboxylic acid, phenol, and aryl bromide) allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and drug development.[4]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Hazard Statements:

Precautionary Statements:

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its molecular structure, physicochemical properties, a detailed synthesis protocol, and methods for its characterization. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating the effective use of this important chemical intermediate.

References

- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound|lookchem [lookchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Bromo-2-hydroxybenzoic Acid: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2-hydroxybenzoic acid (CAS No. 3883-95-2), with a specific focus on its solubility and stability. While quantitative data for this specific compound is limited in publicly available literature, this document consolidates existing qualitative information, presents detailed experimental protocols for its determination, and discusses potential degradation pathways based on the known behavior of structurally related compounds. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate.

Introduction

This compound, also known as 3-bromosalicylic acid, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a hydroxyl group, and a bromine atom on a benzene ring, makes it a valuable intermediate in organic synthesis.[1][2] Notably, it serves as a potential intermediate in the synthesis of impurities of Sulfasalazine, an anti-inflammatory drug used in the treatment of granulomatous colitis.[2] A thorough understanding of its solubility and stability is paramount for its effective use in pharmaceutical synthesis, formulation development, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrO₃ |

| Molecular Weight | 217.02 g/mol |

| CAS Number | 3883-95-2 |

| Appearance | Solid |

| Melting Point | 219-220 °C |

| Boiling Point (Predicted) | 301.4 ± 32.0 °C |

| pKa (Predicted) | 2.43 ± 0.10 |

Data sourced from publicly available chemical databases.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes.

Qualitative Solubility

Qualitative data indicates that this compound is soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[3] Its recrystallization from hot water also suggests that its aqueous solubility increases with temperature.[4]

For comparative purposes, the positional isomer, 5-bromosalicylic acid, is reported to be soluble in water.[5][6]

Experimental Protocol for Solubility Determination: Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, methanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) of this compound in the solvent using the following formula: S = C × DF Where:

-

C = Concentration of the diluted sample determined from the calibration curve.

-

DF = Dilution factor.

-

-

The following diagram illustrates the workflow for this experimental protocol.

Figure 1: Experimental Workflow for Solubility Determination.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that can be affected by various environmental factors such as temperature, humidity, light, and pH.

General Considerations and Potential Degradation Pathways

-

Hydrolysis: The ester-like nature of the bond between the carboxyl group and the benzene ring in some derivatives can be susceptible to hydrolysis, although salicylic acid itself is a product of aspirin hydrolysis.

-

Decarboxylation: At elevated temperatures, substituted salicylic acids can undergo decarboxylation to yield brominated phenols. For instance, 4-Bromo-2-hydroxybenzoic acid is known to decompose into phenol and carbon dioxide upon rapid heating.[7][8]

-

Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, potentially leading to the formation of colored degradation products. Studies on salicylic acid have shown that it can be degraded by advanced oxidation processes, involving hydroxyl radicals.[9][10]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Salicylic acid has been shown to undergo photo-bromination in the presence of bromide ions and sunlight.

The following diagram illustrates potential degradation pathways for a substituted salicylic acid.

Figure 2: Potential Degradation Pathways.

Experimental Protocol for Stability Indicating HPLC Method

A stability-indicating HPLC method is essential for separating the intact compound from its potential degradation products, thus allowing for an accurate assessment of its stability.

Objective: To develop and validate an HPLC method for the analysis of this compound and its degradation products under various stress conditions.

Materials and Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Forced degradation equipment (oven, UV chamber, pH meter).

-

Reagents for preparing mobile phases and stress solutions (e.g., HPLC grade acetonitrile, methanol, water, hydrochloric acid, sodium hydroxide, hydrogen peroxide).

Procedure:

-

Method Development and Optimization:

-

Develop a reversed-phase HPLC method capable of separating this compound from its potential impurities and degradation products.

-

Optimize parameters such as mobile phase composition (e.g., acetonitrile/water or methanol/water with an acid modifier like phosphoric acid or formic acid), flow rate, column temperature, and detection wavelength.

-

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Expose a solution of this compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60 °C). Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light.

-

-

Analysis of Stressed Samples:

-

Analyze the stressed samples using the developed HPLC method.

-

The PDA detector is particularly useful for assessing peak purity and identifying the formation of new chromophores.

-

-

Method Validation:

-

Validate the stability-indicating method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

-

The logical relationship for conducting a stability study is depicted in the following diagram.

Figure 3: Logical Flow for a Stability Study.

Conclusion

This compound is a key chemical intermediate with applications in pharmaceutical synthesis. While specific quantitative data on its solubility and stability are not extensively documented, this guide provides a framework for its characterization. The qualitative solubility in polar organic solvents and the potential for increased aqueous solubility at higher temperatures are important considerations for its handling and purification. The stability of this compound is expected to be influenced by factors such as pH, temperature, and light, with potential degradation through decarboxylation, oxidation, and photolytic pathways. The detailed experimental protocols provided herein for solubility determination and stability-indicating HPLC method development offer a practical approach for researchers to generate the necessary data for their specific applications. Further experimental studies are warranted to fully elucidate the quantitative solubility and stability profiles of this compound.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound (3883-95-2) for sale [vulcanchem.com]

- 5. 5-Bromosalicylic acid CAS#: 89-55-4 [m.chemicalbook.com]

- 6. britiscientific.com [britiscientific.com]

- 7. 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 [chemicalbook.com]

- 8. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Study on the kinetics and transformation products of salicylic acid in water via ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromo-2-hydroxybenzoic Acid: A Technical Guide

Data Presentation

The following tables summarize the expected and available quantitative spectroscopic data for 3-Bromo-2-hydroxybenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Note: Experimental data was not found in publicly accessible databases. The following are predicted values based on the structure. The actual spectrum may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.6 - 7.8 | Doublet of doublets (dd) | ~7.5 - 8.5, ~1.0 - 2.0 |

| H-5 | ~6.9 - 7.1 | Triplet (t) | ~7.5 - 8.5 |

| H-6 | ~7.9 - 8.1 | Doublet of doublets (dd) | ~7.5 - 8.5, ~1.0 - 2.0 |

| -OH (hydroxyl) | Broad singlet | - | |

| -COOH (carboxyl) | > 10.0 | Broad singlet | - |

Table 2: ¹³C NMR Spectral Data for this compound

Note: A reference to a ¹³C NMR spectrum exists in spectral databases, but the specific peak data is not publicly detailed. The following are approximate chemical shift ranges expected for the carbon atoms in the structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-COOH) | ~110 - 115 |

| C-2 (C-OH) | ~155 - 160 |

| C-3 (C-Br) | ~115 - 120 |

| C-4 | ~135 - 140 |

| C-5 | ~120 - 125 |

| C-6 | ~130 - 135 |

| C=O (carboxyl) | ~170 - 175 |

Table 3: Infrared (IR) Spectroscopy Data for this compound

Note: The following are characteristic absorption bands expected for the functional groups present in the molecule.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Strong, Very Broad |

| O-H stretch (Phenolic) | 3200 - 3600 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O stretch (Carboxylic acid/Phenol) | 1210 - 1320 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Table 4: Mass Spectrometry (MS) Data for this compound

Note: The molecular formula is C₇H₅BrO₃. The molecular weight is approximately 217.02 g/mol . Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity.

| Ion | m/z (calculated) | Description |

| [M]⁺ (with ⁷⁹Br) | ~215.94 | Molecular ion with ⁷⁹Br isotope |

| [M+2]⁺ (with ⁸¹Br) | ~217.94 | Molecular ion with ⁸¹Br isotope |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as the acidic protons of the hydroxyl and carboxylic acid groups may exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆ is often preferred for its ability to dissolve such compounds and slow down proton exchange.

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition :

-

Transfer the solution to a clean 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically 8-16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum where each unique carbon appears as a singlet. A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy due to its simplicity.

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. A background spectrum of the empty crystal is recorded first.

-

Sample Application : Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application : Use the instrument's pressure arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition : Collect the IR spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Cleaning : After the measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated in a vacuum to induce vaporization.

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion ([M]⁺•).

-

Mass Analysis : The newly formed ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Presentation : The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis and structural confirmation.

The Multifaceted Biological Activities of 3-Bromo-2-hydroxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Bromo-2-hydroxybenzoic acid, a brominated analog of salicylic acid, have emerged as a compelling class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the antimicrobial, anti-inflammatory, and anticancer properties of these derivatives. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound, also known as 3-bromosalicylic acid, is a synthetic organic compound that has garnered significant interest in medicinal chemistry. Its structural similarity to salicylic acid, a well-known anti-inflammatory agent, has prompted investigations into the biological potential of its derivatives. The introduction of a bromine atom to the salicylic acid scaffold can modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity. This guide explores the key therapeutic areas where this compound derivatives have shown promise.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens. The antimicrobial efficacy is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microorganisms. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

| Compound/Derivative | Test Organism | MIC | Reference |

| 5-bromosalicylic acid treated viscose fabric | Staphylococcus aureus | - | [1] |

| 5-bromosalicylic acid treated viscose fabric | Escherichia coli | - | [1] |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 µM/ml (pMIC) | [2] |

| p-bromo derivative of PABA Schiff's base | Candida albicans | 1.81 µM/ml (pMIC) | [2] |

| p-bromo derivative of PABA Schiff's base | Aspergillus niger | 1.81 µM/ml (pMIC) | [2] |

Note: pMIC is the negative logarithm of the molar MIC.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL)

-

Test compound stock solution

-

Positive control antibiotic

-

Negative control (broth only)

-

Incubator (35-37°C)

Procedure:

-

Preparation of Dilutions: A serial two-fold dilution of the test compound is prepared in MHB directly in the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.[3]

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[3]

Experimental Workflow: Antimicrobial Susceptibility Testing

Anti-inflammatory Activity

Derivatives of this compound have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Quantitative Anti-inflammatory Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected brominated compounds against COX enzymes.

| Compound/Derivative | Target | IC50 | Reference |

| 5-bromo-3-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)thiophene | COX-1 | - | [4] |

| 5-bromo-3-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)thiophene | COX-2 | - | [4] |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIa | COX-2 | 0.29 µM | [5] |

| Celecoxib (Reference) | COX-2 | 0.42 µM | [5] |

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of test compounds to inhibit the peroxidase activity of COX-2.

Materials:

-

COX-2 Inhibitor Screening Kit (e.g., from Assay Genie or Sigma-Aldrich)

-

COX Assay Buffer

-

COX Probe

-

COX-2 Enzyme (Human Recombinant)

-

Arachidonic Acid (Substrate)

-

Celecoxib (Positive Control Inhibitor)

-

96-well plate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit's instructions. Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentration with COX Assay Buffer.

-

Assay Plate Setup: Add the diluted test inhibitor, inhibitor control (Celecoxib), and enzyme control (buffer) to the designated wells of the 96-well plate.

-

Reaction Initiation: Add the reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme to all wells. Initiate the reaction by adding the Arachidonic Acid solution.

-

Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each test compound concentration and calculate the IC50 value.[5][6]

Signaling Pathway: Inhibition of Inflammatory Response

The anti-inflammatory effects of salicylic acid derivatives are often mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators.

Anticancer Activity

Emerging research indicates that certain derivatives of this compound possess cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the IC50 values for selected brominated derivatives against different human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 | Reference |

| 9-bromo-5-styryltetrazolo[1,5-c]quinazoline 3a | MCF-7 (Breast) | - | |

| 9-bromo-5-styryltetrazolo[1,5-c]quinazoline 3a | HeLa (Cervical) | - | |

| 9-bromo-5-(4-fluorostyryl)tetrazolo[1,5-c]quinazoline 3b | MCF-7 (Breast) | - | |

| 9-bromo-5-(4-fluorostyryl)tetrazolo[1,5-c]quinazoline 3b | HeLa (Cervical) | - | |

| N-[2-(5-bromo-1H-indol-3- yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | MGC-803 (Gastric) | 10.38 ± 1.06 µM | |

| N-[2-(5-bromo-1H-indol-3- yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | MCF-7 (Breast) | 15.02 ± 0.94 µM | |

| N-[2-(5-bromo-1H-indol-3- yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | HepG2 (Liver) | 15.36 ± 1.12 µM | |

| N-[2-(5-bromo-1H-indol-3- yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | A549 (Lung) | 18.25 ± 1.15 µM | |

| N-[2-(5-bromo-1H-indol-3- yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | HeLa (Cervical) | 20.31 ± 1.21 µM |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Proposed Anticancer Mechanism

The anticancer activity of some brominated salicylic acid derivatives may involve the induction of apoptosis through the modulation of key signaling proteins.

Conclusion

Derivatives of this compound represent a versatile scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities warrant further investigation. This technical guide provides a foundational resource for researchers in this field, offering a summary of the current knowledge on their biological activities, standardized protocols for their evaluation, and visual representations of their potential mechanisms of action. Future research should focus on synthesizing and screening a broader range of these derivatives to establish clear structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Research Areas for 3-Bromo-2-hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, presents a compelling scaffold for novel therapeutic agent development. Its structural similarity to known bioactive molecules, coupled with the electronic and steric influence of the bromine substituent, suggests a rich potential for exploration in several key research domains. This technical guide provides a comprehensive overview of the existing knowledge surrounding this compound, including its physicochemical properties, synthesis, and purification. More importantly, it delineates promising avenues for future research, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Detailed experimental protocols and proposed signaling pathways are presented to facilitate further investigation into this versatile molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₃ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| CAS Number | 3883-95-2 | [1] |

| Melting Point | 219-220 °C | [2] |

| Boiling Point (Predicted) | 301.4 ± 32.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.861 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.43 ± 0.10 | [2] |

| LogP (Predicted) | 2.2 | [1] |

| Solubility | Soluble in Methanol, DMSO | [2] |

| Appearance | White to off-white crystalline powder | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks and Assignments | Reference |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ 11.5 (br s, 1H, -COOH), δ 7.80 (d, J=7.9 Hz, 1H, Ar-H), δ 7.80 (d, J=7.9 Hz, 1H, Ar-H), δ 6.87 (t, J=7.9 Hz, 1H, Ar-H), δ 5.3 (br s, 1H, -OH) | [3] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 171.5 (C=O), δ 136.0 (C-2), δ 133.0 (C-4), δ 132.8 (C-1), δ 130.2 (C-5), δ 128.8 (C-6), δ 122.5 (C-3) | [4] |

| Infrared (IR) Spectroscopy | ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid dimer), ~1700 cm⁻¹ (strong, sharp, C=O stretch), ~1600-1450 cm⁻¹ (aromatic C=C stretches), ~3100-3000 cm⁻¹ (aromatic C-H stretch) | [5] |

| Mass Spectrometry (EI) | m/z 122 (Parent molecular ion [C₇H₆O₂]⁺), m/z 105 ([C₆H₅C=O]⁺, base peak), m/z 77 ([C₆H₅]⁺), m/z 45 ([COOH]⁺) | [6] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A commonly cited method involves the bromination and subsequent desulfonation of 5-sulfosalicylic acid.

Experimental Protocol: Synthesis from 5-Sulfosalicylic Acid

This protocol is a synthesized procedure based on literature descriptions.

Materials:

-

5-Sulfosalicylic acid

-

Bromine

-

Hot phosphoric acid

-

Steam distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Bromination of 5-Sulfosalicylic Acid:

-

In a suitable reaction vessel, dissolve 5-sulfosalicylic acid in a minimal amount of water.

-

Slowly add bromine to the solution with constant stirring. The reaction is typically carried out at room temperature. The exact stoichiometry may need optimization, but a slight excess of bromine is often used.

-

Continue stirring until the reaction is complete, which can be monitored by the disappearance of the bromine color.

-

-

Desulfonation:

-

To the crude brominated product, add hot phosphoric acid.

-

Heat the mixture to induce desulfonation. The temperature and reaction time will need to be carefully controlled to ensure complete removal of the sulfonic acid group without decomposition of the desired product.

-

-

Purification by Steam Distillation:

-

Set up a steam distillation apparatus.

-

Add the crude reaction mixture to the distillation flask and introduce steam.

-

This compound is volatile with steam and will co-distill. Collect the distillate.

-

-

Recrystallization:

-

The collected solid from the steam distillation can be further purified by recrystallization.

-

Dissolve the crude product in a minimum amount of hot water or an ethanol-water mixture.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.[7][8]

-

Synthesis workflow for this compound.

Potential Research Area 1: Anti-Inflammatory Activity

Salicylic acid and its derivatives are well-known for their anti-inflammatory properties. The introduction of a bromine atom at the 3-position of 2-hydroxybenzoic acid is likely to modulate its biological activity.

Proposed Signaling Pathways

Based on studies of related salicylic acid derivatives, two key signaling pathways are proposed as primary targets for the anti-inflammatory effects of this compound:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many salicylic acid analogs have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

Hypothesized inhibition of the NF-κB pathway.

-

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) cascades are also crucial in mediating inflammatory responses. Salicylic acid has been shown to modulate the activity of various MAPKs, such as p38 and JNK, which are involved in the production of inflammatory mediators.

Potential modulation of the MAPK signaling pathway.

Experimental Protocol: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent for nitrite determination

-

ELISA kits for TNF-α and IL-6

-

96-well plates

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM. Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent as an indicator of NO production.

-

Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[2]

-

Data Analysis: Determine the IC₅₀ value for the inhibition of NO, TNF-α, and IL-6 production.

Potential Research Area 2: Anticancer Activity

Several studies have highlighted the anticancer potential of salicylic acid and its derivatives. The presence of the bromine atom in this compound may enhance its cytotoxic activity against cancer cells.

Proposed Mechanism of Action

The anticancer activity of this compound could be mediated through the induction of apoptosis (programmed cell death) in cancer cells. This can be assessed by examining key apoptotic markers.

Experimental Protocol: MTT Assay for Cytotoxicity in A549 and MCF-7 Cell Lines

Materials:

-

A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed A549 or MCF-7 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for the MTT cytotoxicity assay.

Potential Research Area 3: Antimicrobial Activity

Halogenated phenolic compounds are known to possess antimicrobial properties. This compound could be a promising candidate for the development of new antimicrobial agents.

Proposed Targets

The antimicrobial action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe. This can be determined visually or by measuring the optical density at 600 nm.[10]

Conclusion

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. Its straightforward synthesis and the established biological activities of related salicylic acid derivatives provide a strong rationale for its investigation as a novel anti-inflammatory, anticancer, and antimicrobial agent. The experimental protocols and proposed mechanisms of action outlined in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this promising compound. Further studies are warranted to fully elucidate its structure-activity relationships, pharmacological profile, and potential for clinical translation.

References

- 1. This compound | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes and Protocols: 3-Bromo-2-hydroxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction